molecular formula C10H14BrN3O2 B8013086 tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B8013086
M. Wt: 288.14 g/mol
InChI Key: KGQAIHPYYHKKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 1784831-22-6) is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and organic synthesis . This high-value scaffold is a key intermediate in the exploration of novel cancer therapeutics, specifically in the development of inhibitors for deubiquitylating enzymes (DUBs) like USP7 . Inhibiting USP7 is a validated oncology strategy that can lead to the degradation of HDM2 and stabilization of the p53 tumor suppressor, thereby activating apoptosis in cancer cells, particularly those with wild-type p53 . The compound's structure features a fused pyrrolo[3,4-c]pyrazole system protected by a Boc (tert-butoxycarbonyl) group, which enhances its stability and solubility for synthetic manipulations . The bromine atom at the 3-position serves as a highly reactive handle, enabling pivotal cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations to introduce diverse aromatic and heteroaromatic systems . This reactivity makes it an essential precursor for constructing complex molecular architectures aimed at various biological targets. Researchers value this compound for its role in generating focused libraries for high-throughput screening and structure-activity relationship (SAR) studies . It is supplied with high purity and must be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-bromo-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQAIHPYYHKKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A foundational approach involves the cyclocondensation of substituted hydrazines with diketones or acetylenic ketones. For example, reacting tert-butyl carbamate-protected pyrrolidine precursors with brominated hydrazine derivatives under acidic conditions yields the pyrrolo[3,4-c]pyrazole scaffold. Key steps include:

  • Precursor Activation : The diketone intermediate is generated via oxidation of a pyrrolidine precursor.

  • Cyclization : Brominated phenylhydrazine undergoes cyclocondensation with the diketone in ethanol under reflux, forming the pyrazole ring.

  • Protection : The tert-butyl carbamate group is introduced via a Boc-protection reaction using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base like triethylamine.

Optimization Notes :

  • Yields improve significantly when using Rh(III)-catalyzed C–H activation to direct regioselective bromination.

  • Solvent choice (e.g., DMF or THF) impacts reaction kinetics, with polar aprotic solvents favoring cyclization.

Halogenation Strategies

Direct bromination of the preformed pyrrolo[3,4-c]pyrazole core is a common alternative. N-Bromosuccinimide (NBS) in dichloromethane at 0°C selectively brominates the 3-position, avoiding overhalogenation.

Reaction Conditions :

ReagentSolventTemperatureYield
NBS (1.1 eq)DCM0°C → RT72%
Br₂ (1 eq)AcOH40°C58%

Bromine in acetic acid offers a cost-effective alternative but requires careful stoichiometric control to minimize di-substitution.

Post-Functionalization and Purification

Post-synthesis, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >97% purity. Recrystallization from ethanol/water mixtures further enhances purity to >99% for pharmaceutical applications.

Critical Parameters :

  • Storage : Stable at room temperature for 1 month or at -80°C for 6 months in anhydrous DMSO.

  • Solubility : Soluble in DMSO (10 mM stock solutions), moderately soluble in chloroform, and insoluble in water.

Mechanistic Insights and Computational Modeling

Molecular docking studies highlight the role of the tert-butyl group in stabilizing the compound’s binding to sigma-1 receptors (S1R). The protonated nitrogen at position 1 interacts with Glu172 in the S1R active site, while the bromine atom enhances hydrophobic interactions. Density functional theory (DFT) calculations further rationalize the regioselectivity of bromination, attributing it to the electron-deficient nature of the 3-position.

Scalability and Industrial Considerations

Large-scale production (≥100 g) employs continuous-flow reactors to optimize heat transfer and mixing. Key metrics include:

  • Throughput : 15 g/hour using a microreactor system.

  • Cost Analysis : Raw material costs account for 62% of total expenses, with bromine and Boc2_2O being the primary contributors .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Biological Activities

Research has indicated that compounds within the pyrazole family, including tert-butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, exhibit various biological activities:

  • Antitumor Activity : Some derivatives demonstrate the ability to inhibit the proliferation of cancer cells. For instance, studies have shown that pyrazole derivatives can induce apoptosis in A549 lung cancer cells .
  • Anti-inflammatory Properties : Certain compounds in this class have been noted for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Antimicrobial Effects : Research indicates that pyrazole derivatives can exhibit bactericidal and bacteriostatic properties against various bacterial strains .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis:

  • Building Block for Drug Development : Its structure allows for modifications leading to new pharmacologically active compounds. The bromine atom can be substituted with various functional groups to create derivatives with enhanced biological activity .
  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex heterocyclic compounds through various coupling reactions and transformations .

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals explored the anticancer potential of a series of pyrazole derivatives. The findings revealed that specific modifications to the pyrazole core led to significant increases in cytotoxicity against A549 lung cancer cells. This highlights the importance of structural variations in enhancing therapeutic efficacy .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties of pyrazole derivatives, researchers evaluated their effectiveness using carrageenan-induced paw edema models. The results suggested that specific substitutions on the pyrazole ring could lead to enhanced anti-inflammatory activity, indicating a promising avenue for developing new anti-inflammatory drugs .

Summary of Applications

Application AreaDescription
Biological ActivityAntitumor, anti-inflammatory, and antimicrobial properties
Synthetic IntermediatesUsed as a building block in drug development and organic synthesis
Therapeutic PotentialPotential candidates for treating cancer and inflammatory diseases

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, ring saturation, or functional groups. Key physicochemical and synthetic differences are highlighted.

Halogen-Substituted Derivatives

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 3-bromo-4,6-dihydropyrrolo[...]-carboxylate Br (3) 302.17 (estimated) High reactivity in Suzuki-Miyaura couplings; used in kinase inhibitor synthesis. Bromine enhances electrophilic substitution potential.
tert-Butyl 3-iodo-4,6-dihydropyrrolo[...]-carboxylate I (3) 349.17 (estimated) Larger atomic radius of iodine may reduce reaction rates compared to bromine but improves stability in radical reactions. Limited commercial availability.
tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[...]-carboxylate CF₃ (3) 310.29 Enhanced metabolic stability due to CF₃ group; lower solubility in aqueous media. Used in fluorinated drug candidates.

Amino-Substituted Analogs

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 3-amino-4,6-dihydropyrrolo[...]-carboxylate NH₂ (3) 254.29 Primary amine enables conjugation (e.g., amide bond formation). Higher solubility in polar solvents compared to brominated analogs. Used in peptide-mimetic scaffolds.
tert-Butyl 3-amino-6,6-dimethylpyrrolo[...]-carboxylate NH₂ (3), CH₃ (6,6) 282.34 Steric hindrance from dimethyl groups reduces ring flexibility; impacts binding affinity in enzyme inhibition assays.

Unsubstituted and Parent Structures

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate None 223.26 Parent structure with no substituents; lower synthetic complexity. Used as a building block for late-stage functionalization.
(3aS,6aS)-tert-Butyl hexahydropyrrolo[...]-carboxylate Saturated ring 212.29 Fully saturated pyrrolo-pyrazole core improves stability but reduces aromatic interactions in drug-receptor binding.

Key Research Findings

  • Reactivity Trends: Brominated derivatives exhibit superior reactivity in palladium-catalyzed cross-coupling reactions compared to iodo or amino analogs due to balanced steric and electronic effects .
  • Solubility and Stability: Amino-substituted analogs show higher aqueous solubility (e.g., >50 μM in HT-Solubility assays) compared to halogenated derivatives, which are more lipophilic .
  • Pharmacological Potential: Fluorinated derivatives (e.g., CF₃-substituted) demonstrate prolonged half-lives in metabolic assays, making them candidates for long-acting therapeutics .

Biological Activity

tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS No. 1784831-22-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

  • Molecular Formula : C10H14BrN3O2
  • Molecular Weight : 288.14 g/mol
  • Structure : The compound features a pyrrolo[3,4-c]pyrazole core with a tert-butyl ester and a bromine substituent at the 3-position.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,4-c]pyrazole compounds exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of this compound is still being elucidated through various studies.

Anti-inflammatory Activity

A study on related pyrazole compounds demonstrated significant anti-inflammatory effects. For instance, compounds with similar structures showed IC50 values against COX-2 inhibition comparable to established drugs like celecoxib, suggesting that tert-butyl 3-bromo derivatives may also possess similar properties .

Antimicrobial Activity

Research has highlighted the potential of pyrrolo[3,4-c]pyrazole derivatives in combating Mycobacterium tuberculosis. In vitro assays indicated that certain structural modifications enhance activity against this pathogen . While specific data for tert-butyl 3-bromo derivative is limited, its structural similarities suggest potential efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups (like bromine) and the nature of substituents on the pyrrole ring can significantly influence biological outcomes.

Substituent Effect
BromineEnhances reactivity and potential binding affinity to biological targets
Tert-butyl groupIncreases lipophilicity, potentially improving membrane permeability

Case Studies and Research Findings

  • Synthesis and Evaluation : A combinatorial library of pyrrolo[3,4-c]pyrazole derivatives was synthesized, revealing promising leads against tuberculosis. The modifications in substitution patterns were critical for enhancing bioactivity .
  • In Vitro Assays : Compounds structurally related to tert-butyl 3-bromo derivatives were subjected to various bioassays including MABA (Microplate Alamar Blue Assay), showing effectiveness against resistant strains of Mycobacterium tuberculosis .
  • Anti-inflammatory Studies : In vivo studies indicated that similar compounds exhibited potent anti-inflammatory effects in models such as carrageenan-induced paw edema . Although specific data for our target compound is not detailed, it suggests a pathway for further investigation.

Q & A

Q. Key considerations :

  • Monitor reaction progress using TLC or HPLC to avoid over-bromination.
  • Optimize solvent polarity to enhance regioselectivity during bromination.

Basic: How is the molecular structure of this compound characterized?

Answer:
Multi-technique validation is essential:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., downfield shifts for Br-substituted carbons at ~δ 100–110 ppm).
  • X-ray crystallography : Single-crystal diffraction resolves stereochemical ambiguities. For example, tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate (a structural analog) crystallizes in a monoclinic system with space group P21/cP2_1/c, validated using SHELX refinement .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+^+) with an exact mass of 224.12198 (calculated for C11_{11}H15_{15}BrN3_3O2_2) .

Advanced: What strategies resolve contradictions in crystallographic data for brominated pyrrolopyrazoles?

Answer:
Discrepancies in crystallographic parameters (e.g., bond lengths, torsion angles) may arise due to:

  • Dynamic disorder : Bromine’s heavy atom effect can distort electron density maps. Mitigate this by collecting data at low temperature (e.g., 100 K) and using SHELXL’s rigid-bond restraint algorithms .
  • Twinned crystals : Apply the Hooft parameter in SHELXE to refine twin laws and improve R-factors .
  • Validation tools : Cross-check with PLATON’s ADDSYM function to detect missed symmetry elements .

Advanced: How does bromine substitution influence biological activity in kinase inhibition studies?

Answer:
The 3-bromo group enhances electrophilic reactivity and target binding affinity :

  • PKC inhibition : Bromine’s electron-withdrawing effect stabilizes interactions with the ATP-binding pocket of protein kinase C (PKC), as seen in analogs like 3-amino-pyrrolo[3,4-c]pyrazole derivatives (IC50_{50} < 100 nM) .
  • Selectivity : Bromine’s steric bulk reduces off-target effects compared to smaller halogens (e.g., Cl).
    Methodological validation :
  • Docking studies : Use Glide or AutoDock to model ligand–kinase interactions.
  • Kinase profiling : Screen against a panel of 50+ kinases to assess selectivity .

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the Boc group.
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. The compound may cause eye/skin irritation, as indicated by analogs with GHS hazard codes H315/H319 .
  • Waste disposal : Neutralize with aqueous NaOH (1 M) before incineration.

Advanced: How can hydrogen-bonding patterns in pyrrolopyrazole derivatives guide co-crystal design?

Answer:
The compound’s N–H and carbonyl groups participate in hydrogen-bonding networks:

  • Graph-set analysis : Use Etter’s rules to classify motifs (e.g., R22(8)R_2^2(8) for dimeric N–H···O interactions).
  • Co-crystallization : Co-form with carboxylic acids (e.g., succinic acid) to create 1D chains or 2D sheets, improving solubility .
    Case study : A related tert-butyl pyrrolopyrazole carboxylate forms a C(4)C(4) chain via N–H···O bonds, stabilizing the lattice .

Basic: What analytical techniques differentiate regioisomers in brominated pyrrolopyrazoles?

Answer:

  • NOESY NMR : Detect spatial proximity between the bromine atom and adjacent protons.
  • IR spectroscopy : Compare carbonyl stretches (Boc group: ~1680–1720 cm1^{-1}) to identify electronic effects of bromine substitution.
  • Chromatography : Use reverse-phase HPLC with a C18 column (ACN/H2 _2O gradient) to resolve regioisomers; retention times vary by ~1–2 minutes .

Advanced: What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura couplings?

Answer:
The 3-bromo group acts as a transient directing group :

  • Borylation : React with bis(pinacolato)diboron (B2 _2pin2_2) under Pd(OAc)2_2/SPhos catalysis to form a boronic ester intermediate.
  • Cross-coupling : Subsequent reaction with aryl halides proceeds via a Pd0^0/PdII^{II} cycle, with oxidative addition as the rate-limiting step .
    Optimization :
  • Use microwave irradiation (100°C, 30 min) to accelerate the reaction.
  • Monitor boronate formation via 11B^{11}B NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.